

Application Notes: The Role and Optimal Concentration of **Tween 20** in Immunohistochemistry

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Compound of Interest

Compound Name: Tween 20

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Tween 20, a nonionic surfactant, is an essential component in many immunohistochemistry (IHC) protocols. Its primary function is to reduce non-specific background staining and enhance the even spreading of reagents on tissue sections.[1][2][3] This is achieved by minimizing hydrophobic interactions and preventing the non-specific binding of antibodies to the tissue.[2][4] The appropriate concentration of **Tween 20** is critical for achieving a high signal-to-noise ratio, ensuring crisp and specific staining.

Key Functions of Tween 20 in IHC:

- **Reduces Background Staining:** By blocking non-specific binding sites, **Tween 20** minimizes the attachment of primary and secondary antibodies to areas other than the target antigen. [1][2][5]
- **Enhances Reagent Spreading:** It acts as a wetting agent, ensuring that aqueous buffers and antibody solutions spread evenly across the entire tissue section, which is particularly crucial for automated staining systems.[2][3][6]
- **Improves Washing Efficiency:** During wash steps, **Tween 20** helps to remove unbound antibodies more effectively, leading to a cleaner background and more precise localization of the target antigen.[2][5]

While beneficial, the concentration of **Tween 20** must be carefully optimized. Excessively high concentrations can have detrimental effects, such as masking epitopes on the target antigen or inhibiting the binding of the primary antibody, ultimately leading to weak or no staining.^[2]

Recommended Tween 20 Concentrations for IHC Applications

The optimal concentration of **Tween 20** can vary depending on the specific application, antibodies used, and the tissue being stained. However, general recommendations for its use in different IHC solutions are summarized below.

Application Buffer	Common Buffer Base	Recommended Tween 20 Concentration (v/v)	Key Considerations
Wash Buffer	PBS or TBS	0.05% - 0.1%	A common choice for both manual and automated IHC to effectively remove unbound reagents without disrupting specific antibody-antigen binding. [2] [7] [8]
Antibody Diluent	PBS or TBS with BSA or serum	0.01% - 0.2%	A small amount helps to stabilize antibodies, prevent their aggregation, and ensure even wetting of the tissue. [2] A typical concentration is around 0.1%. [2] [7]
Blocking Buffer	PBS or TBS with BSA or serum	~0.05%	Often included along with a protein blocker (like BSA or serum) to further reduce non-specific hydrophobic interactions. [2] [9]
Cell Permeabilization	PBS or TBS	0.05% - 0.5%	For intracellular staining, Tween 20 can be used for mild permeabilization, although stronger detergents like Triton X-100 are more common. [2] [4]

Detailed Protocols

Preparation of Stock and Working Solutions

1. Preparation of a 10% **Tween 20** Stock Solution:

- Materials:
 - **Tween 20** (Polysorbate 20)
 - Nuclease-free water
 - Sterile conical tube or bottle
- Procedure:
 - Carefully measure 10 ml of **Tween 20**. Note that **Tween 20** is viscous.
 - Add the **Tween 20** to 90 ml of nuclease-free water.
 - Mix thoroughly by inverting the container multiple times until the **Tween 20** is completely dissolved. The solution may be slightly hazy.
 - Store the 10% stock solution at room temperature for up to 6 months.

2. Preparation of a 1X Wash Buffer (PBST or TBST):

- Materials:
 - 10X PBS or 10X TBS stock solution
 - 10% **Tween 20** stock solution
 - Deionized or distilled water
 - Graduated cylinders and a 1 L bottle
- Procedure for 1 L of 1X PBST/TBST (0.1% **Tween 20**):
 - Add 100 ml of 10X PBS or 10X TBS to 900 ml of deionized water.^{[7][8]}

- Add 10 ml of the 10% **Tween 20** stock solution to achieve a final concentration of 0.1%.
- Mix the solution thoroughly.
- The pH should be approximately 7.4 for PBS and 7.6 for TBS. Adjust if necessary.
- Store the wash buffer at room temperature.

General Immunohistochemistry (IHC) Staining Protocol

This protocol provides a general workflow for IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections, highlighting the steps where **Tween 20**-containing buffers are utilized.

1. Deparaffinization and Rehydration:

- Immerse slides in Xylene: 2 changes, 5 minutes each.
- Immerse in 100% Ethanol: 2 changes, 3 minutes each.
- Immerse in 95% Ethanol: 2 changes, 3 minutes each.
- Immerse in 70% Ethanol: 2 changes, 3 minutes each.
- Rinse in distilled water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the specific primary antibody.
- After retrieval, wash the slides in distilled water.

3. Peroxidase Blocking:

- Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Wash slides 3 times for 5 minutes each in 1X Wash Buffer (e.g., PBST/TBST with 0.05% - 0.1% **Tween 20**).

4. Blocking:

- Incubate sections with a blocking buffer (e.g., 5% normal serum or BSA in TBST with ~0.05% **Tween 20**) for 1 hour at room temperature to block non-specific binding sites.

5. Primary Antibody Incubation:

- Dilute the primary antibody in an appropriate antibody diluent containing 0.01% - 0.2% **Tween 20**.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Washing:

- Wash slides 3 times for 5 minutes each in 1X Wash Buffer.

7. Secondary Antibody Incubation:

- Incubate sections with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.
- The secondary antibody should be diluted in a buffer that may also contain a low concentration of **Tween 20**.

8. Washing:

- Wash slides 3 times for 5 minutes each in 1X Wash Buffer.

9. Detection:

- Incubate sections with an enzyme conjugate (e.g., Streptavidin-HRP).
- Wash slides 3 times for 5 minutes each in 1X Wash Buffer.

10. Chromogen Application:

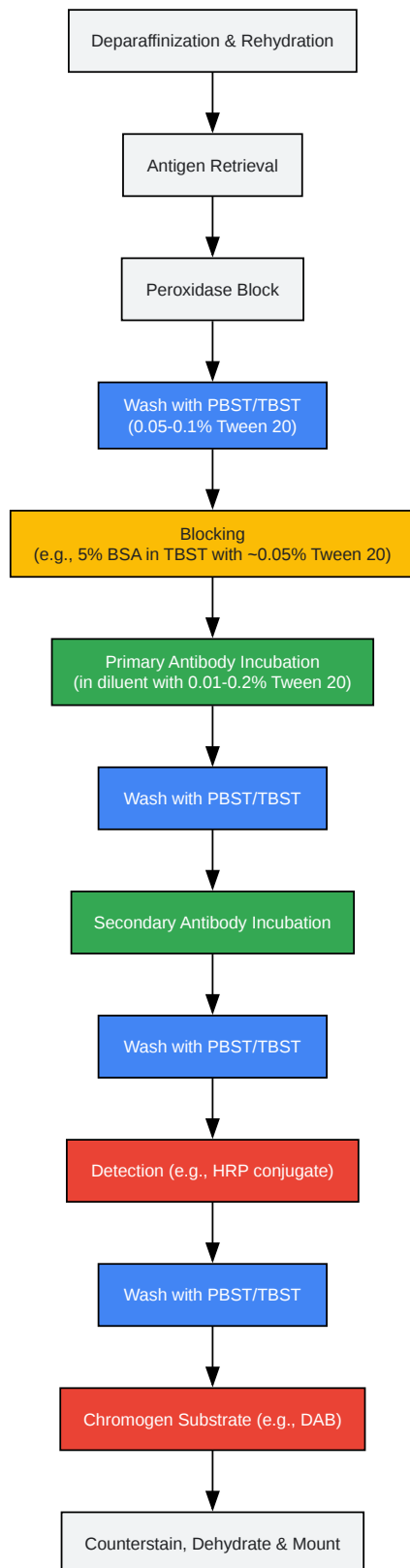
- Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
- Rinse slides in distilled water.

11. Counterstaining, Dehydration, and Mounting:

- Counterstain with Hematoxylin.
- Dehydrate the sections through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium.

Visualizations

Immunohistochemistry Experimental Workflow



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Caption: A standard workflow for immunohistochemistry, highlighting the key steps where **Tween 20** is utilized.

References

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